molecular formula C18H15N3O5 B2877963 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-45-1

4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2877963
CAS No.: 946373-45-1
M. Wt: 353.334
InChI Key: NFSXUGGADPHMTQ-UHFFFAOYSA-N
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Description

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione features a pyrrolo[3,4-d]pyrimidine core, a nitrogen-rich heterocyclic scaffold known for its pharmacological versatility . Key structural elements include:

  • Furan-2-ylmethyl group: A furan-derived substituent at position 6, contributing to electronic modulation and steric effects .
  • Dione functionality: The 2,5-dione groups may facilitate hydrogen bonding with biological targets, a common feature in kinase inhibitors .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h1-6,16H,7-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXUGGADPHMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps:

Chemical Reactions Analysis

4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions:

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related compounds:

Compound Name/Class Core Structure Substituents/Modifications Biological Activity (IC50/EC50) Key Findings References
Target Compound Pyrrolo[3,4-d]pyrimidine 4-(1,3-Benzodioxole), 6-(furan-2-ylmethyl) N/A Hypothesized antitumor activity
Compound 3 (Wang et al., 2018) Pyrrolo[2,3-d]pyrimidine 1,2,3-Triazole derivatives 2.03 μM (HepG2 cells) Induces G2/M cell cycle arrest
Fluorinated Pyrrolo[2,3-d]pyrimidines Pyrrolo[2,3-d]pyrimidine Fluorine substituents 0.1–1.2 μM (EOC cell lines) Enhanced cellular uptake via FRα/PCFT
Spiro Pyrrolo[3,4-d]pyrimidines (Alzahrani et al., 2024) Spiro-pyrrolo[3,4-d]pyrimidine Conformationally rigid spiro architecture N/A (COX-1/2 inhibition) Antioxidant and anti-inflammatory
Pyrido[2,3-d]pyrimidines (6a–d) Pyrido[2,3-d]pyrimidine Hydroxybenzoyl groups N/A (DFT analysis) HOMO-LUMO gaps: 3.91–4.10 eV

Key Comparative Insights

Substituent Effects :

  • The 1,3-benzodioxole group in the target compound may improve membrane permeability compared to 1,2,3-triazole analogs (e.g., Compound 3, IC50 = 17.8 μM) due to higher lipophilicity .
  • Fluorinated analogs exhibit sub-micromolar potency in ovarian cancer models, highlighting the role of halogenation in enhancing target engagement .

Biological Activity: Antitumor Efficacy: Compound 3 (IC50 = 2.03 μM) and fluorinated derivatives (IC50 = 0.1–1.2 μM) outperform non-fluorinated analogs, suggesting electronegative groups enhance cytotoxicity . Spiro Derivatives: Rigid spiro architectures in pyrrolo[3,4-d]pyrimidines shift activity toward COX inhibition (60–70% inhibition at 10 μM) rather than antiproliferation, illustrating scaffold-dependent bioactivity .

Electronic Properties :

  • Pyrido[2,3-d]pyrimidines (6a–d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, correlating with stability and charge-transfer interactions. The target compound’s furan and benzodioxole groups may further modulate its electronic profile .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • IUPAC Name : 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • Molecular Formula : C₁₅H₁₁N₃O₃
  • Molecular Weight : 281.27 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to the target molecule have shown effective inhibition of cell proliferation in various cancer cell lines. For example, a related compound inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells with an IC₅₀ value of approximately 0.3 µM .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • Cholinesterase Inhibition : Certain derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases. The selectivity index for some derivatives was reported to be around 10 to 34 times more effective than standard inhibitors like rivastigmine .

Study on Anticancer Properties

A study conducted on various pyrrolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against several cancer types. The study utilized a range of biological assays to determine the growth inhibition rates across different cell lines. The results indicated that compounds with similar structural motifs to our target compound showed promising anticancer activities with dose-dependent responses.

Cell LineIC₅₀ (µM)Mechanism of Action
MV4-11 (Leukemia)0.3Cell cycle arrest via p70S6K inhibition
MOLM13 (Leukemia)1.2Downregulation of phospho-ERK1/2

Neuroprotective Effects

Another aspect explored was the neuroprotective effects against oxidative stress in neuronal cells. The compound's structural features suggest potential interactions with cellular pathways involved in neuroprotection.

Discussion

The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione indicates a multifaceted potential in therapeutic applications. Its ability to inhibit specific enzymes related to neurodegeneration and its anticancer properties make it a candidate for further research.

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